

An In-depth Technical Guide to 5-Methylisoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

Cat. No.: B1325030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carbonitrile is a heterocyclic organic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of more complex, biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of **5-Methylisoxazole-3-carbonitrile**. Detailed experimental protocols and characterization data are presented to support its application in research and development.

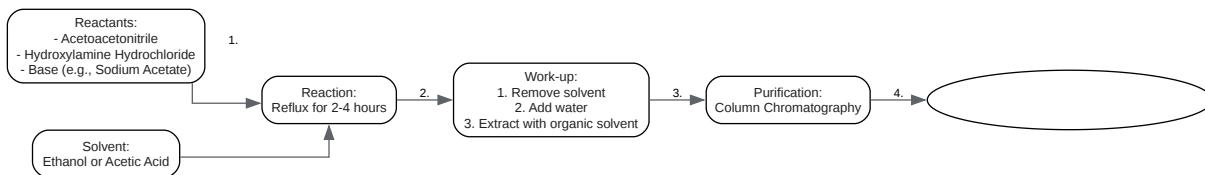
Introduction

The isoxazole ring is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of **5-Methylisoxazole-3-carbonitrile**, with its reactive nitrile functionality and stabilizing methyl group, makes it a versatile intermediate for the synthesis of various heterocyclic systems and potential drug candidates.

Discovery and History

The precise historical details regarding the first synthesis of **5-Methylisoxazole-3-carbonitrile** are not extensively documented in readily available literature. However, the development of synthetic routes to isoxazole derivatives has been a subject of chemical research for over a century. The general synthesis of isoxazoles often involves the reaction of a β -dicarbonyl compound or its equivalent with hydroxylamine. The specific preparation of **5-Methylisoxazole-3-carbonitrile** likely emerged from the broader exploration of isoxazole chemistry and the need for functionalized heterocyclic building blocks in organic synthesis. Research into related compounds, such as 5-methylisoxazole-3-carboxylic acid and its derivatives, has contributed to the understanding and availability of this chemical class.^{[1][2]} Derivatives of the 5-methylisoxazole core have been investigated for their potential as antitubercular and antibacterial agents.^[1]

Physicochemical Properties


A summary of the key physicochemical properties of **5-Methylisoxazole-3-carbonitrile** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ N ₂ O	[3]
Molecular Weight	108.10 g/mol	[3]
CAS Number	57351-99-2	[3]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	249.4°C at 760 mmHg	[4]

Synthesis and Experimental Protocols

While a definitive seminal synthesis of **5-Methylisoxazole-3-carbonitrile** is not readily apparent, its structure suggests several plausible synthetic strategies based on established isoxazole formation reactions. One common approach involves the cyclocondensation of a β -ketonitrile with hydroxylamine. Below is a generalized experimental protocol based on the synthesis of structurally similar isoxazoles.

Generalized Synthesis of **5-Methylisoxazole-3-carbonitrile**

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **5-Methylisoxazole-3-carbonitrile**.

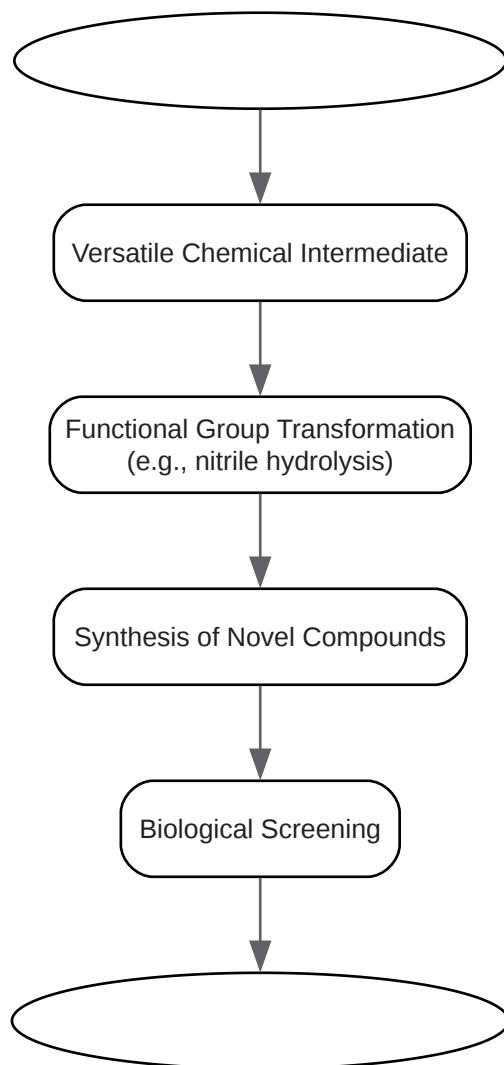
Detailed Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetoacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
- **Addition of Reagents:** To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents).
- **Reaction:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **5-Methylisoxazole-3-carbonitrile**.

Spectroscopic Data

The structural confirmation of **5-Methylisoxazole-3-carbonitrile** is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

Technique	Expected Data
¹ H NMR	Signals corresponding to the methyl protons and the isoxazole ring proton.
¹³ C NMR	Resonances for the methyl carbon, the isoxazole ring carbons, and the nitrile carbon.
IR Spectroscopy	Characteristic absorption bands for the C≡N stretch of the nitrile group and C=N/C=C stretching of the isoxazole ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (108.10 g/mol).


Note: Specific spectral data from published literature for **5-Methylisoxazole-3-carbonitrile** is not consistently available. The information provided is based on the analysis of its chemical structure and data from closely related compounds.[\[1\]](#)

Biological Activity and Applications

While specific biological studies on **5-Methylisoxazole-3-carbonitrile** are limited in the public domain, the isoxazole scaffold is of significant interest in drug discovery. Derivatives of 5-methylisoxazole have demonstrated a range of biological activities. For instance, 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity against *Mycobacterium tuberculosis* and antibacterial activity against various bacterial strains.[\[1\]](#) Furthermore, isoxazole derivatives are being explored for their potential as immunological modulators.[\[4\]](#)

Given its chemical structure, **5-Methylisoxazole-3-carbonitrile** serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or tetrazoles, providing access to a wide range of derivatives for biological screening.

Logical Relationship of Application

[Click to download full resolution via product page](#)

Application of **5-Methylisoxazole-3-carbonitrile** in drug discovery.

Conclusion

5-Methylisoxazole-3-carbonitrile is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While its own biological profile is not extensively characterized, its utility as a precursor for a variety of functionalized isoxazole derivatives is clear. The synthetic protocols and physicochemical data presented in this guide are intended to facilitate its use by researchers and scientists in the development of novel compounds with potential therapeutic value. Further investigation into the direct biological activities of this compound and the development of more efficient and scalable synthetic routes are promising areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 3. 5-Methylisoxazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. Buy 3-Methylisoxazole-5-carbonitrile | 65735-07-1 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methylisoxazole-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1325030#discovery-and-history-of-5-methylisoxazole-3-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com